Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate

Chemical Procurement Purity Specification Regioisomeric Purity

Sourcing generic 4-aryl-4-oxobutanoates risks regioisomeric contamination that skews SAR and photophysical data. Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate (CAS 117937-10-7) eliminates this uncertainty: • ≥97% purity ensures reproducible aza-Michael addition kinetics and minimizes catalyst poisoning in heterocycle synthesis. • The para-dimethylamino donor group delivers consistent electronic character for push-pull chromophore construction. • In stock for immediate global shipping; ideal as an LC-MS retention time and mass calibration reference standard.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 117937-10-7
Cat. No. B045679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate
CAS117937-10-7
SynonymsETHYL 4-[4-(N,N-DIMETHYLAMINO)PHENYL]-4-OXOBUTANOATE
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC=C(C=C1)N(C)C
InChIInChI=1S/C14H19NO3/c1-4-18-14(17)10-9-13(16)11-5-7-12(8-6-11)15(2)3/h5-8H,4,9-10H2,1-3H3
InChIKeyRXVGONBQPPYGOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate: Chemical Identity & Suppliers


Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate (CAS 117937-10-7) is a synthetic γ-keto ester bearing a para-dimethylaminophenyl substituent, with molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . The compound is supplied as a research chemical with reported purities of 95% to ≥97% . Its structure incorporates an ethyl ester, a 4-oxobutanoate backbone, and a tertiary aniline moiety, placing it within the class of 4-aryl-4-oxobutanoates that are commonly employed as synthetic intermediates for heterocyclic compounds, fluorescent probes, and medicinal chemistry building blocks.

Regioisomeric Identity Para-dimethylaminophenyl substitution confirmed
Certified Purity Supplier-certified purity specification available
Literature Synthesis Peer-reviewed synthetic protocol documented
Hazard Classification GHS07 profile disclosed for laboratory handling

Why Generic Substitution Fails


The para-dimethylamino substituent confers distinct electronic and steric properties that are not reproduced by analogs with differing aryl substitution patterns. The strong electron-donating dimethylamino group alters the reactivity of the ketone and ester functionalities, influencing aza-Michael addition regioselectivity and subsequent heterocycle formation . Positional isomers, such as the meta-substituted analog (CAS 951885-80-6), share the same molecular formula but exhibit different dipole moments and steric profiles, which can lead to divergent biological or photophysical behavior . Consequently, interchange with generic 4-aryl-4-oxobutanoates or even regioisomers without quantitative validation risks compromising synthetic yield, product purity, or target activity in downstream applications.

Attribute
Target Compound
Meta-Isomer Risk
Electronic Profile
Strong π-donor para-dimethylamino
Meta substitution may alter aza-Michael reactivity
Purity Specification
Certified purity available
Purity data not publicly disclosed; may require in-house verification
Safety Data
GHS07 hazards defined
No public GHS; worst-case safety controls may be assumed

Differentiation Evidence vs. Closest Analogs


Purity Comparison vs. Meta Isomer

For procurement decisions, the para-substituted target compound is available at certified purities of 97–98% from multiple suppliers , while the meta-substituted regioisomer (CAS 951885-80-6) is listed without a comparable purity specification in public supplier documentation . This difference directly impacts the reliability of stoichiometric calculations and the reproducibility of synthetic protocols.

Purity Specification
Supplier-reported
≥97% vs unspecified
Supports stoichiometric precision in multi-step synthesis
Confirm latest CoA before use
Chemical Procurement Purity Specification Regioisomeric Purity

GHS Hazard Classification

The target compound carries a defined GHS07 hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) . In contrast, the meta-substituted regioisomer lacks publicly available GHS data, compelling procurement groups to assume worst-case hazards and implement additional safety controls that may be unnecessary.

GHS Classification
Specification review
GHS07 H302 H315 H319 H335
Defined hazard profile informs PPE and risk assessment
Meta isomer lacks publicly available SDS
Laboratory Safety GHS Classification Occupational Health

Literature Synthetic Protocol

A synthesis of the target compound via esterification of 4-(N,N-dimethylamino)benzoic acid with ethyl acetoacetate is documented in the primary literature (Tetrahedron Letters, 1988) . Many generic 4-aryl-4-oxobutanoate analogs lack a dedicated synthetic protocol in the peer-reviewed literature, forcing chemists to adapt general methods and troubleshoot yields, which delays project timelines.

Synthetic Protocol
Class-level inference
Tetrahedron Lett. 1988, 29, 1457
Peer-reviewed method supports synthesis workflow
General to 4-aryl-4-oxobutanoate class
Synthetic Chemistry Method Reproducibility Literature Precedent

Recommended Applications


Synthetic Intermediate for Heterocyclic Libraries

The compound's 4-oxobutanoate backbone is a privileged scaffold for synthesizing pyrroloimidazolones, pyrrolopyrimidinones, and other nitrogen-containing heterocycles . The electron-rich para-dimethylaminophenyl group accelerates aza-Michael additions, as demonstrated for related 4-aryl-4-oxobutanoates . Procurement of this specific compound with ≥97% purity ensures reproducible reaction kinetics and minimizes side-product formation, making it suitable for medicinal chemistry campaigns requiring precise structure-activity relationship (SAR) data.

Dimethylaminophenyl Fluorescent Probe Precursor

The para-dimethylaminophenyl group is a well-established electron-donor component in donor-acceptor fluorophores and two-photon absorption dyes . This compound can serve as a building block for constructing push-pull chromophores analogous to 1-(p-N,N-dimethylaminophenyl)-4-(p-cyanophenyl)buta-1,3-dienes, where solid-state fluorescence properties are critically dependent on aryl substitution pattern . Procuring the para-isomer with defined purity reduces the risk of regioisomeric contamination that would confound photophysical measurements.

Reference Standard for HPLC & MS Methods

With supplier-certified purities of ≥97% and publicly available InChI Key (RXVGONBQPPYGOK-UHFFFAOYSA-N) , the compound is suitable as a chromatographic reference standard. Laboratories developing LC-MS or HPLC methods for complex reaction mixtures containing 4-oxobutanoate intermediates can use this compound as a retention time and mass calibration marker, leveraging the documented hazard classification to implement appropriate handling protocols from the outset.

Catalyst Screening & Reaction Optimization

Given the known synthetic route and the defined electronic character of the dimethylamino substituent, this compound can be employed as a model substrate for screening novel catalysts for aza-Michael additions or ketone reductions . The high purity reduces catalyst poisoning variables, and the well-characterized product simplifies yield determination by NMR or HPLC, accelerating catalyst development cycles.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Regioisomeric purity & electron-donating character
Aza-Michael addition reproducibility
Fluorescent probe precursor
Para-dimethylaminophenyl donor integrity
Photophysical measurement consistency
Chromatographic reference standard
Certified purity & defined identity
Retention time and mass calibration
Catalyst screening model substrate
Well-characterized reactivity profile
Reaction optimization reproducibility
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